molecular formula C11H16N2O3S2 B5917793 2-Succinimidoethyl 4-morpholinecarbodithioate

2-Succinimidoethyl 4-morpholinecarbodithioate

Cat. No.: B5917793
M. Wt: 288.4 g/mol
InChI Key: RRRBUTCOOZZQLH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Succinimidoethyl 4-morpholinecarbodithioate involves several steps. One common method includes the reaction of succinimide with ethylene dibromide to form 2-succinimidoethyl bromide. This intermediate is then reacted with 4-morpholinecarbodithioic acid to yield the final product. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out at room temperature .

Chemical Reactions Analysis

2-Succinimidoethyl 4-morpholinecarbodithioate undergoes various chemical reactions, including:

Scientific Research Applications

2-Succinimidoethyl 4-morpholinecarbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Succinimidoethyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets and pathways. It binds to biomolecules, forming stable complexes that can be studied using various analytical techniques. The compound’s effects are mediated through its ability to modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

2-Succinimidoethyl 4-morpholinecarbodithioate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c14-9-1-2-10(15)13(9)5-8-18-11(17)12-3-6-16-7-4-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRBUTCOOZZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCSC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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